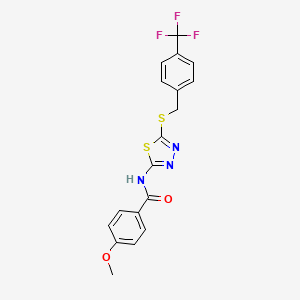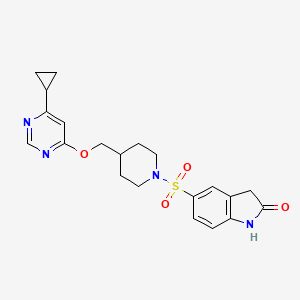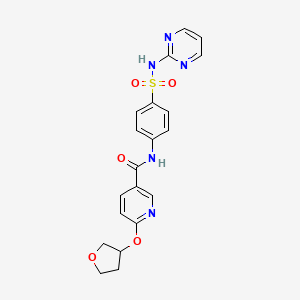
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The nicotinamide intermediate and tetrahydrofuran-3-ol.
Reaction Conditions: The reaction is performed under basic conditions, often using a base like sodium hydride.
Procedure: The nicotinamide intermediate is reacted with tetrahydrofuran-3-ol to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
-
Formation of the Pyrimidin-2-ylsulfamoyl Intermediate
Starting Materials: Pyrimidine-2-amine and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Procedure: Pyrimidine-2-amine is reacted with chlorosulfonic acid to form the pyrimidin-2-ylsulfamoyl chloride intermediate.
-
Coupling with 4-Aminophenyl Intermediate
Starting Materials: Pyrimidin-2-ylsulfamoyl chloride and 4-aminophenol.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Procedure: The pyrimidin-2-ylsulfamoyl chloride is reacted with 4-aminophenol to form N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) intermediate.
-
Formation of the Nicotinamide Core
Starting Materials: The previously formed intermediate and 6-chloronicotinic acid.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The intermediate is coupled with 6-chloronicotinic acid to form the nicotinamide core.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the tetrahydrofuran ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the nitro or carbonyl groups can yield amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Its ability to interact with proteins can be exploited in the design of new drugs or biochemical probes.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceuticals.
作用机制
The mechanism by which N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group may facilitate binding to enzyme active sites, while the nicotinamide core could interact with nucleotide-binding domains. The tetrahydrofuran-3-yloxy group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydrofuran-3-yloxy group.
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-hydroxynicotinamide: Contains a hydroxyl group instead of a tetrahydrofuran-3-yloxy group.
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-ethoxynicotinamide: Features an ethoxy group in place of the tetrahydrofuran-3-yloxy group.
Uniqueness
The presence of the tetrahydrofuran-3-yloxy group in N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide distinguishes it from similar compounds, potentially offering unique solubility, bioavailability, and interaction properties. This structural variation can lead to different biological activities and applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-19(14-2-7-18(23-12-14)30-16-8-11-29-13-16)24-15-3-5-17(6-4-15)31(27,28)25-20-21-9-1-10-22-20/h1-7,9-10,12,16H,8,11,13H2,(H,24,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXAYHFAKJKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)
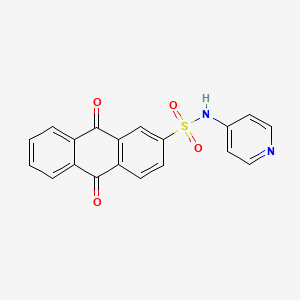
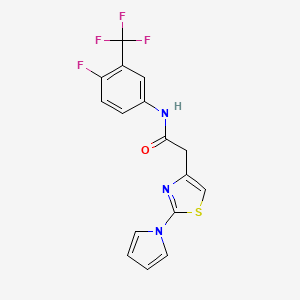
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)
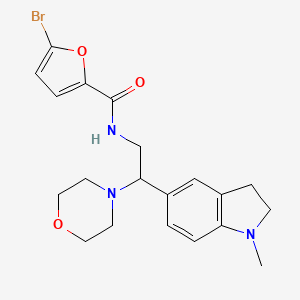
![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2832479.png)
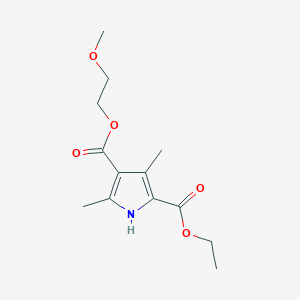
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)
